
N-(4-isopropylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Research shows that derivatives of 1,3,4-oxadiazole, similar to the mentioned compound, have been synthesized and evaluated for their anticancer activity. These compounds, including N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide, exhibited significant cytotoxicity on human leukemic cell lines such as PANC-1 and HepG2, indicating potential for anticancer applications (Vinayak et al., 2014).
Biological and Antimicrobial Properties
- Another study synthesized and assessed derivatives with 1,2,4-oxadiazole and acetamide, demonstrating diverse biological properties, including antimicrobial activity. This suggests that compounds structurally related to N-(4-isopropylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide could be potential antimicrobial agents (Karpina et al., 2019).
Synthesis and Structural Analysis
- The synthesis of N-substituted derivatives of 1,3,4-oxadiazole, similar to the specified compound, has been reported, focusing on their structural analysis. Such studies are crucial for understanding the molecular properties and potential applications in various fields, including pharmaceuticals (Khalid et al., 2016).
Computational and Pharmacological Evaluation
- Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives have been conducted, focusing on toxicity assessment, tumour inhibition, and other pharmacological actions. This highlights the potential of such compounds in drug development and therapeutic applications (Faheem, 2018).
Crystal Packing and Molecular Interactions
- Studies on the crystal packing of 1,2,4-oxadiazole derivatives reveal insights into the role of non-covalent interactions in their supramolecular architectures. Understanding these interactions is essential for the development of materials with specific properties (Sharma et al., 2019).
Electronic Material Applications
- Research on bis(1,3,4-oxadiazole) systems, including pyridine and oxadiazole-containing materials, has been conducted for their application in organic light-emitting diodes (LEDs). This indicates the potential of such compounds in electronic and photonic applications (Wang et al., 2001).
Eigenschaften
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-16(2)17-4-9-20(10-5-17)26-22(30)15-29-14-19(8-13-23(29)31)25-27-24(28-33-25)18-6-11-21(32-3)12-7-18/h4-14,16H,15H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKNTHJJGVXUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



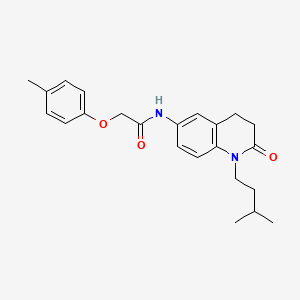
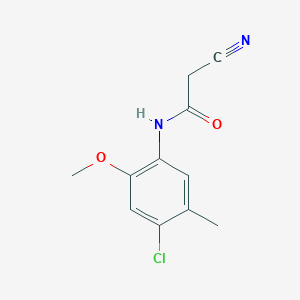

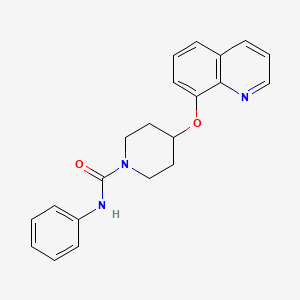





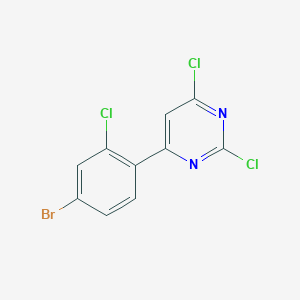
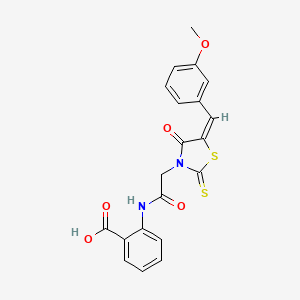
![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)